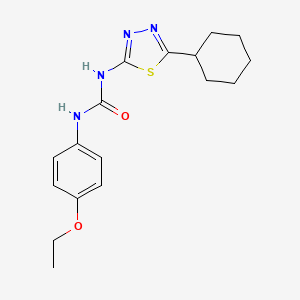

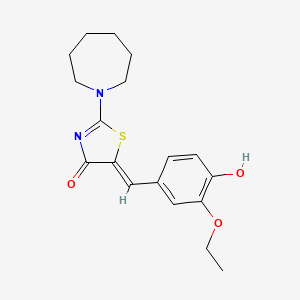

![molecular formula C16H16N2O2 B5698008 N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5698008.png)

N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide, also known as Dapagliflozin, is a drug used to treat type 2 diabetes mellitus. It is an inhibitor of sodium-glucose cotransporter 2 (SGLT2), which is responsible for glucose reabsorption in the kidney. By inhibiting SGLT2, Dapagliflozin promotes glucose excretion in the urine, thus reducing blood glucose levels.

Wissenschaftliche Forschungsanwendungen

Pharmacology: Antiviral Agents

N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide, as part of the indole derivative family, shows promise in pharmacological applications, particularly as antiviral agents. Indole derivatives have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the development of new derivatives with potential use in treating viral infections.

Biochemistry: Enzyme Inhibition

In biochemistry, the indole nucleus, which is present in N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide, is known to interact with enzymes and receptors. This interaction can lead to the inhibition or modulation of enzyme activity, which is crucial in the study of metabolic pathways and the development of therapeutic agents .

Material Science: Organic Semiconductors

The compound’s aromatic structure and electron-rich nature make it a candidate for use in organic semiconductors. Indole derivatives can be utilized in the design of organic light-emitting diodes (OLEDs) and other electronic devices due to their ability to conduct electricity and their stability in various conditions .

Environmental Science: Pollutant Degradation

Indole derivatives are being explored for their role in environmental science, particularly in the degradation of pollutants. Their chemical structure allows them to interact with harmful substances, potentially leading to the breakdown and neutralization of environmental contaminants .

Agriculture: Plant Growth Regulators

Compounds like N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide may influence plant growth and development. Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in cell division and growth, suggesting that related compounds could have agricultural applications .

Medicine: Anticancer Research

The indole core of N-[2-(aminocarbonyl)phenyl]-3,5-dimethylbenzamide is significant in medicinal chemistry, particularly in anticancer research. Indole derivatives have shown anticancer activity in various studies, making them valuable in the search for new cancer treatments .

Eigenschaften

IUPAC Name |

N-(2-carbamoylphenyl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-10-7-11(2)9-12(8-10)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPYZCAFIOXCGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-3,5-dimethylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

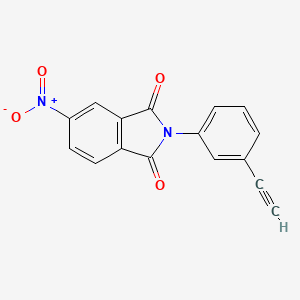

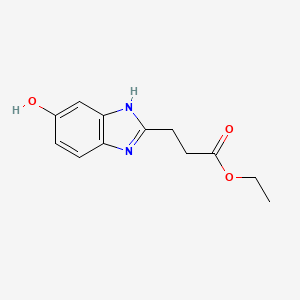

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5697938.png)

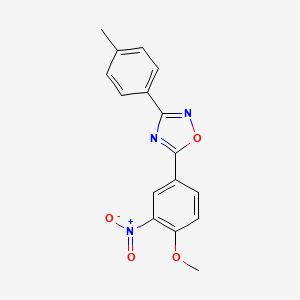

![benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5697976.png)

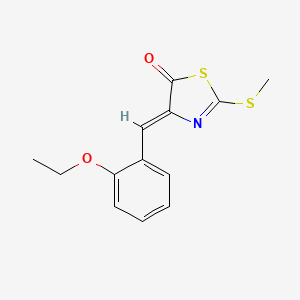

![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5697992.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5697997.png)

![2-(4-chlorophenyl)-N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B5698012.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698035.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5698042.png)

![2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5698050.png)